Superior Potency vs. Clinical Benchmark Argatroban in Thrombin Inhibition
BMS-189664 demonstrates approximately 5-fold higher potency in inhibiting human α-thrombin compared to the clinical direct thrombin inhibitor argatroban. In a standardized enzymatic assay measuring thrombin catalytic activity, the IC50 of BMS-189664 is 0.046 μM (46 nM) [1], while argatroban's reported IC50 is 0.22 ± 0.10 μM [2].
| Evidence Dimension | In vitro potency (IC50) against human α-thrombin |
|---|---|
| Target Compound Data | 0.046 μM (46 nM) |
| Comparator Or Baseline | Argatroban: 0.22 ± 0.10 μM |
| Quantified Difference | Approximately 5-fold more potent (4.8x) |
| Conditions | In vitro inhibition of human α-thrombin catalytic activity |
Why This Matters
Greater potency at lower concentrations can reduce compound usage, minimize off-target effects, and provide a wider experimental window for dosing studies.
- [1] Das J, Kimball SD, Hall SE, et al. Molecular design and structure--activity relationships leading to the potent, selective, and orally active thrombin active site inhibitor BMS-189664. Bioorg Med Chem Lett. 2002 Jan 7;12(1):45-9. DOI: 10.1016/s0960-894x(01)00667-9 View Source
- [2] PMC Table. Enzyme inhibition IC50s for thrombin and other serine proteases. National Library of Medicine. View Source
